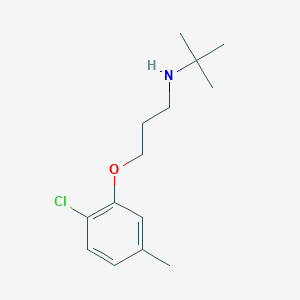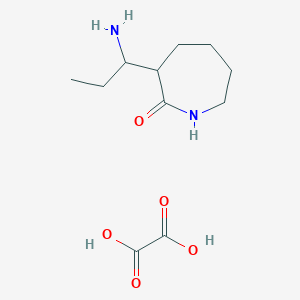
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride, also known as DIOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIOA belongs to the family of isoquinoline derivatives and has been found to exhibit a variety of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is not fully understood. However, it is believed that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride exerts its effects by modulating the activity of ion channels in the brain and nervous system. Specifically, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can help prevent seizures and reduce pain.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on ion channels, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been found to modulate the activity of various enzymes and signaling pathways in the body. For example, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This can help reduce inflammation and pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in laboratory experiments is its high potency and specificity. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit strong and selective effects on ion channels and enzymes, making it a useful tool for studying these targets. However, one limitation of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Orientations Futures
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. One area of interest is the development of new analogs of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride with improved potency and selectivity. Another area of research is the investigation of the potential use of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride and its effects on various signaling pathways in the body.
Méthodes De Synthèse
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride involves the condensation of 3,4-dihydroisoquinoline with octanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been in the treatment of epilepsy, where 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit potent anticonvulsant effects. In addition, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been investigated for its potential use in the treatment of chronic pain, where it has been found to exhibit strong antinociceptive effects. Other areas of research include the treatment of inflammation, anxiety, and depression.
Propriétés
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)octanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-5-6-7-12-16(18(20)22)17-15-11-9-8-10-14(15)13-19(2,3)21-17;/h8-11,16H,4-7,12-13H2,1-3H3,(H2,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVCAVRWILIGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)




![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)